Cas no 89167-19-1 (3-Bromo-4-iodopyridine)

3-Bromo-4-iodopyridine is a halogenated pyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct bromine and iodine substituents enable selective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The compound’s high reactivity and stability under various conditions make it valuable for medicinal chemistry applications, including the development of bioactive molecules and agrochemicals. Its well-defined structure and compatibility with palladium-catalyzed transformations enhance its utility in tailored synthetic routes. Available in high purity, 3-Bromo-4-iodopyridine is a reliable building block for researchers seeking precise functionalization in heteroaromatic systems.
3-Bromo-4-iodopyridine structure
3-Bromo-4-iodopyridine structure
Product Name:3-Bromo-4-iodopyridine
CAS No:89167-19-1
MF:C5H3BrIN
MW:283.89249253273
MDL:MFCD11110263
CID:835936
PubChem ID:52911177
Update Time:2025-05-21

3-Bromo-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-iodopyridine
    • 3-Bromo-4-iodopyridine (ACI)
    • AC-28000
    • BBL101503
    • STL555299
    • MFCD11110263
    • SY096733
    • AKOS005259293
    • CS-0041168
    • Z1269120686
    • Pyridine, 3-bromo-4-iodo-
    • AU-004/43508145
    • AC-27994
    • AS-19900
    • 89167-19-1
    • DB-028391
    • EN300-198015
    • SCHEMBL14894420
    • I10242
    • DTXSID30680551
    • MDL: MFCD11110263
    • Inchi: 1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H
    • InChI Key: LKDNPXCBLVOBRP-UHFFFAOYSA-N
    • SMILES: BrC1C(I)=CC=NC=1

Computed Properties

  • Exact Mass: 282.84900
  • Monoisotopic Mass: 282.84936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 2.347
  • Melting Point: 111-115℃
  • Boiling Point: 264 ºC
  • Flash Point: 114 ºC
  • PSA: 12.89000
  • LogP: 2.44870
  • Sensitiveness: Light Sensitive

3-Bromo-4-iodopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-4-iodopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide ;  -85 - -80 °C; -85 °C; 0.8 h, -85 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  4 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Reference
Synthesis and fluorescence ion-sensory properties of the first dehydropyridoannulene-type cyclophane with enforced exotopic metal ion binding sites
Baxter, Paul. N. W., Chemistry - A European Journal, 2003, 9(11), 2531-2541

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine Catalysts: Zincate(1-), bis(1,1-dimethylethyl)[N-(1-methylethyl)-2-propanaminato]-, lithium Solvents: Tetrahydrofuran
Reference
Regiocontrolled deprotonative-zincation of bromopyridines using aminozincates
Imahori, Tatsushi; Uchiyama, Masanobu; Sakamoto, Takao; Kondo, Yoshinori, Chemical Communications (Cambridge, 2001, (23), 2450-2451

Production Method 3

Reaction Conditions
1.1 Reagents: 2-Iodothiophene ,  18-Crown-6 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 min, rt
Reference
Nucleophilic C-H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer
Puleo, Thomas R.; Klaus, Danielle R.; Bandar, Jeffrey S., Journal of the American Chemical Society, 2021, 143(32), 12480-12486

3-Bromo-4-iodopyridine Raw materials

3-Bromo-4-iodopyridine Preparation Products

3-Bromo-4-iodopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:89167-19-1)3-Bromo-4-iodopyridine
Order Number:A861295
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Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:29
Price ($):1025.0/256.0
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Additional information on 3-Bromo-4-iodopyridine

Professional Introduction to 3-Bromo-4-iodopyridine (CAS No. 89167-19-1)

3-Bromo-4-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 89167-19-1, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This bipyridine derivative features both bromo and iodine substituents at the 3rd and 4th positions, respectively, making it a valuable intermediate in the synthesis of more complex molecules. The unique electronic and steric properties of this compound have positioned it as a key building block in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.

The significance of 3-Bromo-4-iodopyridine stems from its ability to participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental to the construction of biaryl systems, which are prevalent in many biologically active compounds. The presence of both bromo and iodine atoms allows for selective functionalization, enabling chemists to tailor the molecular structure with precision. This flexibility has made 3-Bromo-4-iodopyridine an indispensable tool in synthetic organic chemistry.

In recent years, advancements in pharmaceutical research have highlighted the importance of halogenated pyridines as pharmacophores. Halogen atoms, such as bromine and iodine, can enhance the binding affinity of drug candidates by improving hydrophobic interactions and facilitating metabolic stability. 3-Bromo-4-iodopyridine exemplifies this trend, as it has been employed in the synthesis of various small-molecule inhibitors targeting key biological pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.

One notable application of 3-Bromo-4-iodopyridine is in the construction of substituted pyridines that serve as scaffolds for drug discovery. Researchers have leveraged its reactivity to introduce diverse functional groups at specific positions, leading to the identification of potent scaffolds with improved pharmacokinetic profiles. The compound’s ability to undergo palladium-catalyzed cross-coupling reactions has been particularly advantageous in generating biaryl structures that mimic natural products with high biological activity. These efforts have resulted in several preclinical candidates that are currently under investigation for their therapeutic potential.

The synthesis of 3-Bromo-4-iodopyridine itself is a testament to the ingenuity of modern synthetic chemistry. While traditional methods involve halogenation strategies on pyridine precursors, recent innovations have focused on more efficient and sustainable routes. For example, metal-mediated halogen exchange reactions have been explored as a means to introduce bromine and iodine selectively. Such methods not only improve yield but also minimize waste, aligning with the growing emphasis on green chemistry principles.

Another area where 3-Bromo-4-iodopyridine has made a significant impact is in materials science. Beyond its role as a pharmaceutical intermediate, this compound has been investigated for its potential applications in organic electronics. The electron-withdrawing nature of halogen substituents can influence the electronic properties of conjugated systems, making halogenated pyridines attractive for use in light-emitting diodes (LEDs) and photovoltaic cells. Ongoing research aims to harness these properties for next-generation optoelectronic devices.

The future prospects for 3-Bromo-4-iodopyridine are promising, given its broad utility across multiple disciplines. As computational methods advance, virtual screening techniques are being employed to identify novel derivatives with enhanced biological activity. These computational approaches complement traditional synthetic strategies by predicting the structural features that contribute to efficacy. Consequently, 3-Bromo-4-iodopyridine is likely to remain a cornerstone compound in both academic and industrial research laboratories.

In conclusion, 3-Bromo-4-iodopyridine (CAS No. 89167-19-1) represents a critical component in modern chemical synthesis, particularly within pharmaceutical development. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its place as a cornerstone of synthetic organic chemistry.

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(CAS:89167-19-1)3-Bromo-4-iodopyridine
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Purity:99%/99%
Quantity:100g/25g
Price ($):1025.0/256.0
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